2-Fluoro-5-methoxybenzotrifluoride

Regioselective synthesis Electrophilic aromatic substitution Nitroarene intermediates

2-Fluoro-5-methoxybenzotrifluoride (IUPAC: 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene; CAS 127271-65-2) is a polysubstituted fluorinated aromatic intermediate that belongs to the benzotrifluoride derivatives chemical class, which is widely employed in active ingredients for pharmaceuticals, pesticides, herbicides, and crop protection agents. With a molecular formula C₈H₆F₄O and molecular weight 194.13 g/mol, the compound features a methoxy group (–OCH₃) at the 1-position, a fluorine atom at the 4-position, and a trifluoromethyl group (–CF₃) at the 2-position on the benzene ring.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 127271-65-2
Cat. No. B139703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxybenzotrifluoride
CAS127271-65-2
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)C(F)(F)F
InChIInChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
InChIKeyVUSCMOUYRPIURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methoxybenzotrifluoride (CAS 127271-65-2): A Differentiated Fluorinated Aromatic Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-5-methoxybenzotrifluoride (IUPAC: 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene; CAS 127271-65-2) is a polysubstituted fluorinated aromatic intermediate that belongs to the benzotrifluoride derivatives chemical class, which is widely employed in active ingredients for pharmaceuticals, pesticides, herbicides, and crop protection agents [1]. With a molecular formula C₈H₆F₄O and molecular weight 194.13 g/mol, the compound features a methoxy group (–OCH₃) at the 1-position, a fluorine atom at the 4-position, and a trifluoromethyl group (–CF₃) at the 2-position on the benzene ring [2]. This specific regiochemical arrangement differentiates it from its positional isomers and governs its reactivity in downstream transformations such as electrophilic aromatic substitution, where nitration occurs selectively at the 5-position (para to methoxy) to yield 1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene .

Why Generic Substitution of 2-Fluoro-5-methoxybenzotrifluoride with Its Positional Isomers Compromises Synthetic Outcomes


Interchanging 2-fluoro-5-methoxybenzotrifluoride with its positional isomers—such as 2-fluoro-5-(trifluoromethyl)anisole (CAS 261951-78-4) or 2-fluoro-3-(trifluoromethyl)anisole (CAS 151868-17-6)—is scientifically inadvisable because the relative positions of the fluorine, methoxy, and trifluoromethyl substituents on the benzene ring fundamentally dictate both the compound's physicochemical properties and its regiochemical reactivity in downstream synthetic steps [1]. The target compound places the strongly electron-donating methoxy group para to the fluorine and meta to the trifluoromethyl group, creating a unique electronic landscape that directs incoming electrophiles to the 5-position; a different isomer would steer substitution to alternative positions, yielding a different product portfolio . Furthermore, measurable differences in boiling point, density, refractive index, and flash point among the isomers preclude seamless replacement in processes where these physical properties are critical for purification, formulation, or safety engineering [2].

Quantitative Differentiation Evidence for 2-Fluoro-5-methoxybenzotrifluoride vs. Closest Positional Isomers and Analogs


Regioselective Nitration Outcome: Target Compound vs. Non-Fluorinated Analog 3-(Trifluoromethyl)anisole

The target compound undergoes electrophilic nitration exclusively at the 5-position (para to the methoxy group) to yield 1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene, a regiochemical outcome that is a direct consequence of the combined directing effects of the 4-fluoro and 2-trifluoromethyl substituents . In contrast, the non-fluorinated analog 3-(trifluoromethyl)anisole (CAS 454-90-0) would nitrate at different positions due to the absence of the fluorine directing group, leading to a different product slate. This regiochemical fidelity is critical for synthetic routes where a single nitroarene intermediate is required.

Regioselective synthesis Electrophilic aromatic substitution Nitroarene intermediates

Boiling Point Differentiation: Target Compound vs. 2-Fluoro-5-(trifluoromethyl)anisole (CAS 261951-78-4)

The target compound has a predicted normal boiling point of approximately 181 °C (at 760 mmHg), whereas the positional isomer 2-fluoro-5-(trifluoromethyl)anisole (CAS 261951-78-4) boils at 164.8 °C under identical pressure conditions . This ~16 °C boiling point difference is attributable to the altered dipole moment and molecular packing resulting from the different substitution pattern and is sufficient to affect distillation cut points and solvent recovery protocols in multi-step syntheses.

Physicochemical characterization Distillation purification Process engineering

Refractive Index and Density Differentiation: Target Compound vs. 2-Fluoro-3-(trifluoromethyl)anisole (CAS 151868-17-6)

The refractive index (nD²⁰) of the target compound is reported as approximately 1.51, while the positional isomer 2-fluoro-3-(trifluoromethyl)anisole exhibits a significantly lower refractive index of 1.4370 [1][2]. Concurrently, the density of the target compound is 1.284 g/cm³ versus 1.4370 g/cm³ for the isomer (a ~11% difference) [1][2]. These orthogonal physical constants provide a rapid, non-destructive means of identity confirmation and purity assessment by refractometry or densitometry at receiving inspection.

Quality control Identity testing Refractive index specification

Lipophilicity (LogP) Differentiation: Target Compound vs. Non-Fluorinated Analog 3-(Trifluoromethyl)anisole

The target compound possesses a consensus LogP (octanol-water partition coefficient) of approximately 3.22 (XLogP3 = 2.88), reflecting the lipophilic contribution of the additional fluorine atom compared to the non-fluorinated analog 3-(trifluoromethyl)anisole (CAS 454-90-0), which has a molecular weight of only 176.14 g/mol and lacks the aromatic fluorine . The higher LogP of the target compound translates into greater membrane permeability and metabolic stability when it is incorporated as a building block into drug-like molecules, consistent with the well-established role of aryl fluorine in modulating pharmacokinetic properties.

Lipophilicity Drug design Bioavailability prediction

Flash Point and Safety Classification: Target Compound vs. 2-Fluoro-5-(trifluoromethyl)anisole (CAS 261951-78-4)

The target compound has a flash point of 67 °C (153 °F), classifying it as a combustible liquid (GHS Category 4), whereas the isomer 2-fluoro-5-(trifluoromethyl)anisole has a lower flash point of 62 °C (144 °F) or 52.2 °C depending on the source . A 5–15 °C higher flash point for the target compound reduces the stringency of storage and ventilation requirements under many occupational safety regulations, which can translate into lower facility modification costs when scaling up processes.

Process safety Flammability classification Storage and handling

Commercial Purity Specifications and Batch-to-Batch Consistency Across Major Vendors

The target compound is commercially available from multiple reputable vendors with well-defined purity specifications: Alfa Aesar (Thermo Fisher) offers 97% purity (GC), Capot Chemical provides 98% purity (minimum GC) with moisture ≤0.5% and a production scale of up to 480 kg, and Bidepharm supplies 97% purity with batch-specific QC documentation (NMR, HPLC, GC) [1]. This consistency across suppliers reduces procurement risk, while the availability of batch-specific spectral data (FTIR and Raman spectra are deposited in the KnowItAll spectral library under catalog number B24563) enables independent identity verification [2].

Purity specification Quality assurance Procurement standardization

Optimal Application Scenarios for 2-Fluoro-5-methoxybenzotrifluoride Based on Quantitative Differentiation Evidence


Synthesis of Regiochemically Defined Nitroarene Intermediates for Kinase Inhibitor Lead Optimization

When a medicinal chemistry program requires a single, well-defined nitroarene intermediate for subsequent reduction to an aniline and further elaboration into kinase inhibitor scaffolds, the target compound's exclusive nitration at the 5-position (para to methoxy) provides a predictable synthetic handle that its non-fluorinated analog 3-(trifluoromethyl)anisole cannot match due to mixed regiochemical outcomes . The higher LogP (consensus ~3.22) of the fluorinated intermediate also pre-endows downstream candidates with enhanced membrane permeability, reducing the need for late-stage lipophilicity optimization.

Agrochemical Intermediate Manufacturing Requiring Safe, Scalable Liquid Handling

For agrochemical synthesis campaigns where large volumes of liquid intermediates are processed, the target compound's flash point of 67 °C (versus 52–62 °C for the isomer 2-fluoro-5-(trifluoromethyl)anisole) reduces the ignition risk classification and may permit less costly storage infrastructure . Coupled with demonstrated production scale of up to 480 kg from commercial suppliers and multi-vendor availability at 97–98% purity with full QC documentation, this compound is procurement-ready for pilot-plant and commercial-scale operations [1].

Identity Verification and QC Release Using Benchtop Refractometry or Densitometry

QC laboratories can leverage the substantial refractive index difference (~1.51 for the target vs. 1.4370 for the 2,3-isomer) and density difference (~1.284 vs. ~1.437 g/cm³) to rapidly confirm the identity of incoming material using simple refractometers or density meters, without the need for HPLC or NMR in routine receiving workflows [2]. This capability is especially valuable in multi-isomer inventory environments where mislabeling could derail entire synthesis campaigns.

Photodegradation-Aware Design of Environmentally Benign Benzotrifluoride-Derived Active Ingredients

Based on the class-level evidence that benzotrifluoride derivatives with strong electron-donating substituents (such as the para-methoxy group in the target compound) exhibit enhanced photolytic C–F bond hydrolysis rates, researchers designing new agrochemical or pharmaceutical actives can deliberately select this building block to engineer faster environmental degradation and reduced persistence, aligning with green chemistry principles and regulatory expectations for lower environmental half-lives [3].

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